molecular formula C17H17N5OS B417718 2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE

2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B417718
M. Wt: 339.4g/mol
InChI Key: WDTQPDLMDKEJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions. This step often requires the use of a catalyst such as copper sulfate or zinc chloride to facilitate the cyclization reaction.

    Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the triazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Phenylacetamide Moiety: The final step involves the acylation of the triazole-pyridine intermediate with phenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or phenylacetamide groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.

    Materials Science:

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the phenylacetamide moiety.

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A compound with a benzoic acid group instead of the phenylacetamide moiety.

Uniqueness

2-{[4-ETHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H17N5OS/c1-2-22-16(13-7-6-10-18-11-13)20-21-17(22)24-12-15(23)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,19,23)

InChI Key

WDTQPDLMDKEJLZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CN=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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